REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([O-:3])=[O:2].[CH2:11]=O.[CH3:13][NH:14][CH3:15]>C(O)C>[CH3:13][N:14]([CH2:11][C:8]1[CH:7]=[CH:6][C:5]([OH:10])=[C:4]([N+:1]([O-:3])=[O:2])[CH:9]=1)[CH3:15]
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
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Name
|
|
Quantity
|
0.81 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1.9 mL
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Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
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Type
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CUSTOM
|
Details
|
the volatile components then removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The resulting residue was chromatographed on silica gel (silica Woelm® 32-63 μ from Universal Scientific Inc.)
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Type
|
WASH
|
Details
|
The first major yellow band to elute
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CC(=C(C=C1)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 21.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |